2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
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Overview
Description
2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is an organic compound characterized by the presence of an iodomethyl group attached to a dihydroindenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and iodine are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure product. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodomethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol involves the reactivity of the iodomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s effects are mediated through its interaction with molecular targets, such as enzymes or receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- 2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- 2-(Fluoromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
Uniqueness
2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
919301-24-9 |
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Molecular Formula |
C14H19IO |
Molecular Weight |
330.20 g/mol |
IUPAC Name |
2-(iodomethyl)-1,1,3,3-tetramethylinden-2-ol |
InChI |
InChI=1S/C14H19IO/c1-12(2)10-7-5-6-8-11(10)13(3,4)14(12,16)9-15/h5-8,16H,9H2,1-4H3 |
InChI Key |
XDYOIQCUXNEYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1(CI)O)(C)C)C |
Origin of Product |
United States |
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